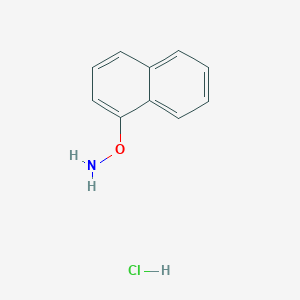
O-(1-Naphthyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(1-Naphthyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C10H9NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(1-Naphthyl)hydroxylamine Hydrochloride can be synthesized through the reaction of 1-naphthylamine with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve 1-naphthylamine in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
O-(1-Naphthyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form 1-naphthylamine.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthylamine derivatives.
Aplicaciones Científicas De Investigación
O-(1-Naphthyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form oximes and hydrazones.
Biology: Employed in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of O-(1-Naphthyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit enzyme activities by binding to active sites or altering enzyme conformations .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine Hydrochloride: A simpler derivative of hydroxylamine without the naphthalene ring.
1-Naphthylamine: Lacks the hydroxylamine group.
Naphthoquinone: An oxidized form of naphthalene derivatives.
Uniqueness
O-(1-Naphthyl)hydroxylamine Hydrochloride is unique due to the presence of both the hydroxylamine group and the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific applications .
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
O-naphthalen-1-ylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H |
Clave InChI |
SIPVVRWTGYMJTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


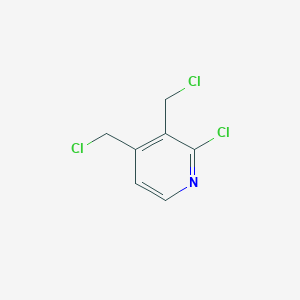
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
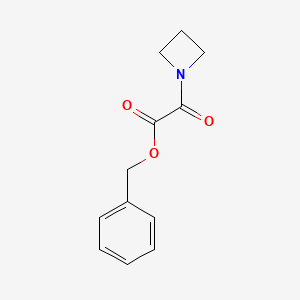
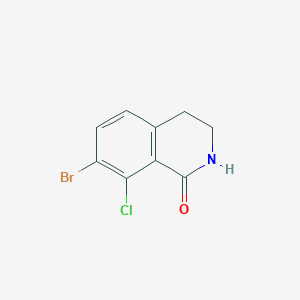
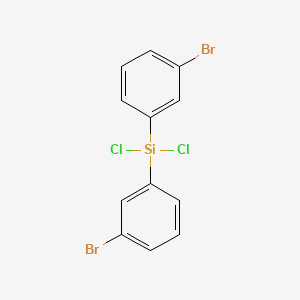
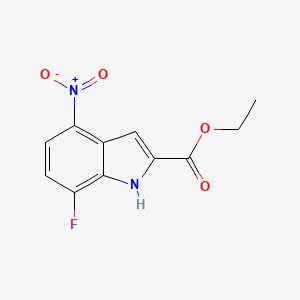
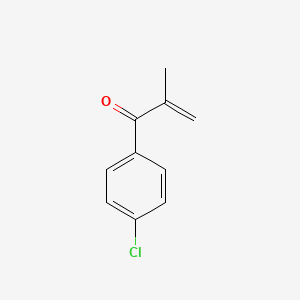
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
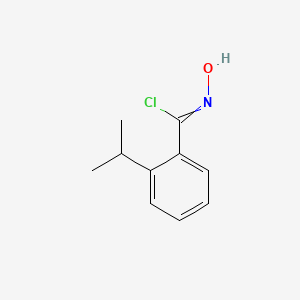
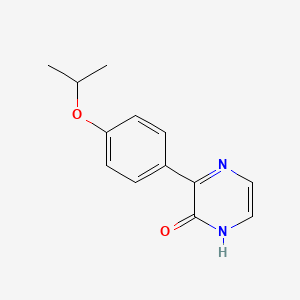
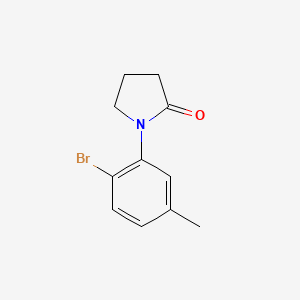
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
